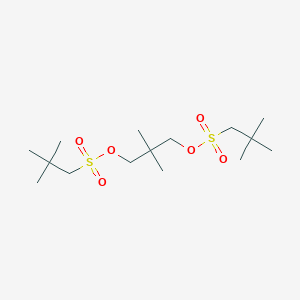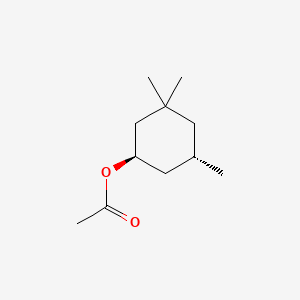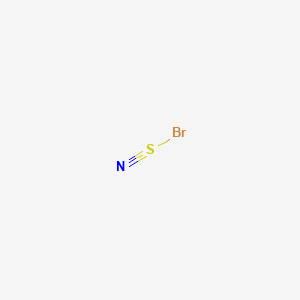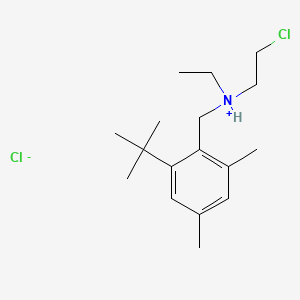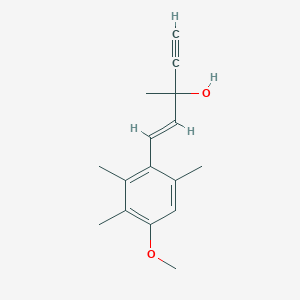
Dipotassium uranyl bis(sulphate), of uranium depleted in uranium-235
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium uranyl bis(sulphate), of uranium depleted in uranium-235, is a chemical compound with the molecular formula K₂UO₂(SO₄)₂. This compound is derived from depleted uranium, which is uranium that has a lower content of the fissile isotope uranium-235 than natural uranium. Depleted uranium is a byproduct of the uranium enrichment process and has various applications in both civilian and military fields .
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium uranyl bis(sulphate) can be synthesized through a chemical reaction involving uranyl nitrate and potassium sulphate. The reaction typically occurs in an aqueous solution where uranyl nitrate reacts with potassium sulphate to form dipotassium uranyl bis(sulphate). The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of dipotassium uranyl bis(sulphate) involves similar chemical reactions on a larger scale. The process includes the dissolution of uranyl nitrate in water, followed by the addition of potassium sulphate. The mixture is then subjected to controlled heating and stirring to facilitate the reaction. The resulting compound is filtered, washed, and dried to obtain the final product .
化学反応の分析
Types of Reactions
Dipotassium uranyl bis(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state uranium compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: The sulphate groups can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce uranyl peroxide, while reduction reactions may yield uranium dioxide .
科学的研究の応用
Dipotassium uranyl bis(sulphate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving uranium compounds.
Biology: The compound is used in studies related to the biological effects of uranium and its compounds.
Medicine: Research on the toxicological effects of depleted uranium compounds often involves dipotassium uranyl bis(sulphate).
作用機序
The mechanism of action of dipotassium uranyl bis(sulphate) involves its interaction with biological molecules and systems. The compound can bind to proteins and other biomolecules, leading to changes in their structure and function. The molecular targets include enzymes and receptors involved in various biological pathways. The pathways affected by the compound include those related to oxidative stress and cellular metabolism .
類似化合物との比較
Similar Compounds
Similar compounds to dipotassium uranyl bis(sulphate) include:
Sodium uranyl bis(sulphate): Similar in structure but with sodium instead of potassium.
Ammonium uranyl bis(sulphate): Contains ammonium ions instead of potassium.
Calcium uranyl bis(sulphate): Contains calcium ions instead of potassium.
Uniqueness
Dipotassium uranyl bis(sulphate) is unique due to its specific potassium content, which can influence its solubility and reactivity compared to similar compounds. The presence of potassium ions can also affect the compound’s behavior in biological and environmental systems .
特性
CAS番号 |
60542-74-7 |
|---|---|
分子式 |
K2O10S2U |
分子量 |
537.4 g/mol |
IUPAC名 |
dipotassium;dioxo(235U)uranium-235(2+);disulfate |
InChI |
InChI=1S/2K.2H2O4S.2O.U/c;;2*1-5(2,3)4;;;/h;;2*(H2,1,2,3,4);;;/q2*+1;;;;;+2/p-4/i;;;;;;1-3 |
InChIキー |
UTYWLQFYCMPRNZ-MGTGSAQDSA-J |
異性体SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].O=[235U+2]=O.[K+].[K+] |
正規SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].O=[U+2]=O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


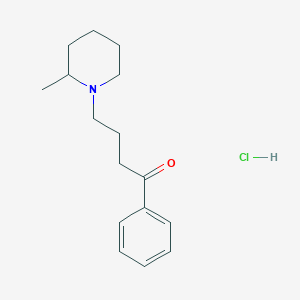
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
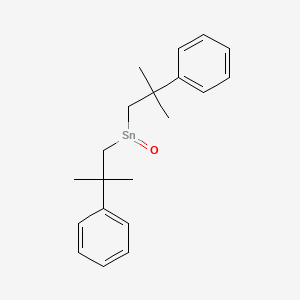
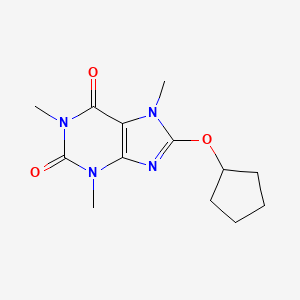
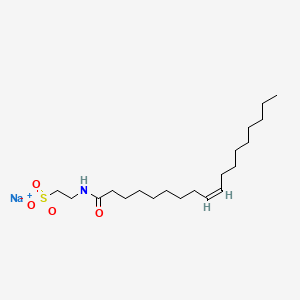
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
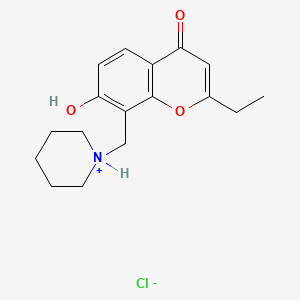
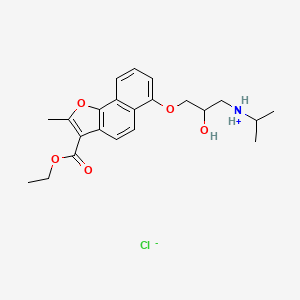
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
